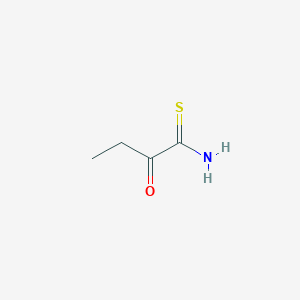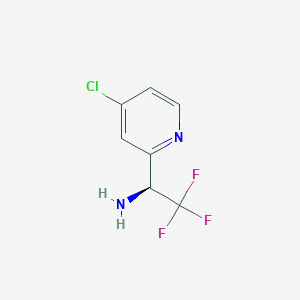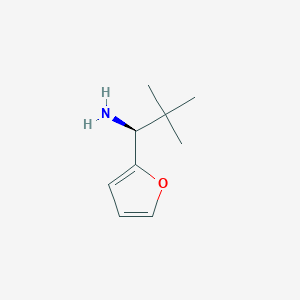
2-Oxobutanethioamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Oxobutanethioamide is an organic compound that belongs to the class of thioamides. Thioamides are characterized by the presence of a sulfur atom replacing the oxygen atom in the amide functional group. This substitution imparts unique chemical and physical properties to the compound, making it of interest in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Oxobutanethioamide can be synthesized through several methods. One common approach involves the acylation of cyanothioacetamide with acetyl chloride. This reaction typically occurs in the presence of a base such as potassium carbonate and a solvent like acetone . Another method involves the use of sulfuration agents to convert oxoamides to thioamides .
Industrial Production Methods
Industrial production of this compound often employs large-scale chemical reactors where the reaction conditions are optimized for yield and purity. The use of continuous flow reactors and automated systems ensures consistent production quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-Oxobutanethioamide undergoes various chemical reactions, including:
Oxidation: Conversion to sulfoxides or sulfones.
Reduction: Conversion to corresponding amines.
Substitution: Reactions with halides to form substituted thioamides.
Common Reagents and Conditions
Oxidation: Typically involves oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Commonly uses reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Often employs halides like bromoacetates in the presence of a base.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted thioamides, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
2-Oxobutanethioamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of heterocyclic compounds and as a reagent in organic synthesis.
Biology: Investigated for its potential role in enzyme inhibition and protein modification.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-Oxobutanethioamide involves its interaction with various molecular targets. In biological systems, it can inhibit enzymes by forming covalent bonds with active site residues. This inhibition can disrupt metabolic pathways and cellular processes, leading to its antimicrobial and anticancer effects .
Comparison with Similar Compounds
Similar Compounds
- 2-Cyano-3-oxobutanethioamide
- 2-Sulfanylidene-1,3-thiazolidin-4-one
- 2-Imino-1,3-thiazolidin-4-one
Uniqueness
2-Oxobutanethioamide is unique due to its specific structural features and reactivity. The presence of both a thioamide and a ketone functional group allows it to participate in a diverse array of chemical reactions, making it a versatile compound in synthetic chemistry .
Properties
Molecular Formula |
C4H7NOS |
|---|---|
Molecular Weight |
117.17 g/mol |
IUPAC Name |
2-oxobutanethioamide |
InChI |
InChI=1S/C4H7NOS/c1-2-3(6)4(5)7/h2H2,1H3,(H2,5,7) |
InChI Key |
OQIQTMJOIUUHLC-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)C(=S)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![3H-Imidazo[4,5-c]pyridin-4-amine hydrochloride](/img/structure/B13047360.png)



![(3R)-3-Amino-3-[2-hydroxy-4-(trifluoromethyl)phenyl]propanoic acid](/img/structure/B13047393.png)

![methyl 5-chloro-1-(phenylsulfonyl)-1H-pyrrolo[3,2-b]pyridine-2-carboxylate](/img/structure/B13047406.png)



